4-Cyclobutoxyaniline
Description
Structure
2D Structure
Properties
IUPAC Name |
4-cyclobutyloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRFFUWMKDYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Cyclobutoxyaniline typically involves the reaction of cyclobutanol with 4-nitrophenol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like hydrogen gas in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Cyclobutoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents such as sodium borohydride, resulting in the formation of cyclobutyl-substituted anilines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to form substituted amines or amides.
Scientific Research Applications
4-Cyclobutoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxyaniline involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, depending on its structural modifications. The compound’s effects are mediated through binding to these receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Commercial Comparison
The table below highlights key differences between 4-Cyclobutoxyaniline and analogous compounds:
| Compound Name | Substituent Structure | CAS Number | Purity (%) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | Cyclobutyl ether | 1353550-13-6 | 90 | 163.22 | Moderate steric bulk, low strain |
| 4-[2-(Cyclopropylamino)ethoxy]aniline | Cyclopropane + aminoethoxy | 16690-29-2 | N/A | 205.28 | Amino group enhances reactivity |
| 4-(3,4-Difluorophenoxy)benzaldehyde | Difluorophenoxy + aldehyde | 1251342-99-0 | 95 | 248.20 | Fluorine-induced electron withdrawal |
| 2-(2-Fluoro-phenoxy)-ethanol | Fluoro-phenoxy + ethanol | 486449-90-5 | 97 | 156.15 | Polar hydroxyl group improves solubility |
Data compiled from supplier catalogs and structural analysis
Key Differences and Implications
Substituent Effects
- Cyclobutoxy vs. Cyclopropoxy: The cyclobutyl group in this compound introduces less ring strain compared to cyclopropane-containing analogs (e.g., 4-[2-(Cyclopropylamino)ethoxy]aniline). This reduced strain may enhance stability during synthetic processes .
- Electronic Properties: Fluorinated analogs like 4-(3,4-Difluorophenoxy)benzaldehyde exhibit strong electron-withdrawing effects due to fluorine substituents, which can alter reaction kinetics in coupling or substitution reactions compared to the electron-donating cyclobutoxy group .
Purity and Commercial Availability
- This compound is typically sold at 90% purity, lower than fluorinated derivatives (e.g., 97% for 2-(2-Fluoro-phenoxy)-ethanol). This may necessitate additional purification steps for pharmaceutical applications .
Biological Activity
4-Cyclobutoxyaniline is an organic compound notable for its cyclobutane ring structure and an aniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural features. This article explores the biological activity of this compound through various studies, highlighting its interactions with biological targets, potential therapeutic applications, and comparative analysis with related compounds.
Structural Characteristics
This compound can be represented by the following molecular formula:
The compound features a cyclobutane ring connected to an aniline structure, which is crucial for its biological activity. The unique puckered structure of the cyclobutane ring contributes to the compound's reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily linked to its ability to interact with specific biological targets. Key areas of focus include:
- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, particularly in pathways related to neurotransmission and metabolic processes .
- Receptor Modulation : The structural features of this compound may enhance its affinity for various receptors, influencing signaling pathways critical for cellular function .
1. Interaction Studies
Studies have demonstrated that this compound can bind to specific receptors and enzymes, affecting their activity. For instance, research on cyclobutane derivatives has shown that these compounds can improve binding affinities due to their unique conformational properties, which allow them to fit into hydrophobic pockets of target proteins .
2. Anticancer Potential
A study highlighted the use of cyclobutane-containing compounds in cancer therapy. Compounds similar to this compound have been shown to inhibit oncogenic functions of transcription factors like MYC, suggesting that this compound may also exhibit similar properties .
3. Neurotransmission Effects
Research indicates that derivatives of cyclobutane can modulate neurotransmitter systems. For example, compounds with cyclobutane rings have been investigated for their effects on GABA receptors, which play a crucial role in neuronal signaling and could lead to therapeutic applications in neurological disorders .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-cyclobutyl-4-(methylsulfanyl)aniline | Methylsulfanyl group enhances lipophilicity | Potential enzyme inhibitor |
| 4-[1-(Aminomethyl)cyclobutyl]aniline | Aminomethyl group increases reactivity | Greater biological activity potential |
| N-cyclobutyl-4-fluoroaniline | Fluorine substitution alters reactivity | Different electronic properties |
This table illustrates how variations in substituents on the cyclobutane or aniline moiety can lead to distinct biological activities and chemical behaviors.
Q & A
Q. Table 1: Hazard Classification of this compound Analogs
| Hazard Type | Classification (OSHA/WHMIS) | Mitigation Strategy |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Use spill trays, avoid ingestion |
| Skin Irritation | Category 2 | Immediate washing with soap/water |
| Eye Damage | Category 2A | Emergency eye rinse stations |
Which analytical techniques are recommended for characterizing this compound and assessing purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm cyclobutoxy and aniline group positions. Compare shifts with PubChem reference data .
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., acetonitrile/water) to resolve degradation byproducts. Aim for ≥95% purity .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Challenges
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Replication Studies: Reproduce assays under identical conditions (e.g., pH, temperature) to isolate variables .
- Cross-Validation: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, discrepancies in cytotoxicity may arise from impurity interference .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets from multiple labs. Address outliers via sensitivity testing .
Q. Table 2: Common Sources of Data Contradiction
| Source | Resolution Strategy |
|---|---|
| Impurity Variability | Rigorous HPLC/GC-MS purity checks |
| Assay Protocol Differences | Standardize IC50 measurement conditions |
| Solvent Effects | Use consistent solvents (e.g., DMSO) |
What strategies optimize the stability of this compound under varying experimental conditions?
Methodological Answer:
- Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 6 months). Use LC-MS to identify oxidation byproducts (e.g., quinones) .
- pH Sensitivity: Test stability in buffered solutions (pH 3–9). Cyclobutoxy groups may hydrolyze under acidic conditions, requiring neutral buffers .
- Light Sensitivity: Store in amber vials and conduct reactions under inert, low-light conditions .
How can computational modeling predict the reactivity of this compound in substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for cyclobutoxy C-O bonds. High BDEs suggest resistance to nucleophilic substitution .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., polar aprotic solvents like DMF) to predict reaction rates .
- Transition State Analysis: Identify steric hindrance from the cyclobutyl group, which may favor para-substitution over ortho .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
